4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. The inhibition of CAIX by 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to reduce the growth and metastasis of cancer cells.
Biochemical and physiological effects:
4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. This inhibition has been found to reduce the growth and metastasis of cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments has several advantages. It is a potent and selective inhibitor of CAIX, which makes it a useful tool compound in the development of CAIX-targeting agents for cancer therapy. Additionally, it has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments. It is a sulfonamide derivative, which can limit its solubility in aqueous solutions. Additionally, it may have off-target effects on other carbonic anhydrases, which can complicate its use in experiments.
Future Directions
There are several future directions for the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of more potent and selective CAIX inhibitors for cancer therapy. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of inflammatory diseases. Further research is needed to explore these potential applications and to optimize the use of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments.
Synthesis Methods
The synthesis of 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine in the presence of a base such as triethylamine. The product is obtained after purification by recrystallization.
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used in various scientific research studies. It has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is a tumor-associated protein that is overexpressed in many types of cancer. This inhibition has been found to reduce the growth and metastasis of cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used as a tool compound in the development of CAIX-targeting agents for cancer therapy.
properties
Product Name |
4-bromo-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide |
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Molecular Formula |
C13H13BrN2O2S |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
InChI Key |
KSGQOLNLYDLZEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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